2-Ethynylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylphenyl acetate is an organic compound with the molecular formula C10H8O2. It is an ester derived from the combination of 2-ethynylphenol and acetic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylphenyl acetate typically involves the esterification of 2-ethynylphenol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or by using acid anhydrides. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylphenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-ethynylphenol and acetic acid.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-Ethynylphenol and acetic acid.
Reduction: 2-Ethynylphenol and ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethynylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Ethynylphenyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-ethynylphenol, which may interact with cellular proteins and enzymes. The exact molecular pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its reactive functional groups .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the ethynyl group.
Methyl butyrate: Another ester with a different alkyl group attached to the ester functional group.
Ethyl benzoate: An ester with a benzene ring but without the ethynyl group.
Uniqueness
2-Ethynylphenyl acetate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2-ethynylphenyl) acetate |
InChI |
InChI=1S/C10H8O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h1,4-7H,2H3 |
InChI Key |
SGIGPCXCQZFJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.